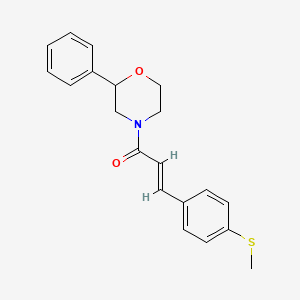

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one

説明

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is an organic compound that features a conjugated system with a morpholine ring and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and 2-phenylmorpholine.

Condensation Reaction: The key step involves a condensation reaction between 4-(methylthio)benzaldehyde and 2-phenylmorpholine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

化学反応の分析

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted phenyl derivatives.

科学的研究の応用

Introduction to (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one

This compound is a synthetic compound with significant potential in various scientific research applications. This compound, belonging to the class of chalcones, is characterized by its unique structural features that contribute to its biological activity. The following sections will explore its applications across different fields, including medicinal chemistry, materials science, and photochemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, which are critical for programmed cell death. This mechanism positions the compound as a potential lead in the development of new anticancer therapies .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibacterial agent. The presence of the methylthio group appears to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary findings indicate that it can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This potential opens avenues for its use in neuropharmacology .

Photoinitiators in Polymer Chemistry

In materials science, this compound has been investigated as a photoinitiator for UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the formulation of high-performance materials. The compound's efficiency in generating free radicals upon UV exposure enhances the curing process, leading to faster production times and improved material properties .

Nonlinear Optical Materials

The compound's unique electronic structure allows it to be utilized in nonlinear optical applications. Research has shown that chalcones can exhibit significant second-order nonlinear optical responses, which are essential for developing advanced photonic devices. This property is particularly relevant for applications in telecommunications and signal processing .

Case Study 1: Anticancer Mechanism Investigation

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound on MCF-7 breast cancer cells. The researchers found that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. The study concluded that further optimization could lead to more potent derivatives suitable for clinical trials .

Case Study 2: Antimicrobial Efficacy Assessment

In another study documented in Pharmaceutical Biology, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

作用機序

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

類似化合物との比較

Similar Compounds

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylpiperidino)prop-2-en-1-one: Similar structure with a piperidine ring instead of a morpholine ring.

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylpyrrolidino)prop-2-en-1-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.

生物活性

(E)-3-(4-(Methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one, also known as 2-methyl-1-(4-methylthiophenyl)-2-(4-morpholinyl)-1-propanone, is a compound with significant potential in medicinal chemistry. Its structure includes a morpholine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C15H21NO2S

- Molecular Weight : 279.398 g/mol

- CAS Registry Number : 71868-10-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The presence of the morpholine ring may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to receptors, altering cellular signaling pathways that lead to therapeutic effects.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers |

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Effects

Research conducted on human cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways. The study indicated that the compound activates caspase-dependent pathways, leading to programmed cell death in cancer cells, thereby highlighting its potential as an anticancer drug.

Anti-inflammatory Properties

In vitro studies showed that this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests a promising role in managing inflammatory diseases.

特性

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c1-24-18-10-7-16(8-11-18)9-12-20(22)21-13-14-23-19(15-21)17-5-3-2-4-6-17/h2-12,19H,13-15H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLFBROQCXVIL-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。